CPL207280

Beschreibung

BenchChem offers high-quality CPL207280 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CPL207280 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C18H22O3 |

|---|---|

Molekulargewicht |

286.4 g/mol |

IUPAC-Name |

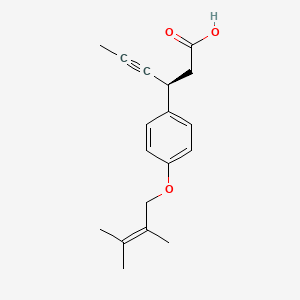

(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid |

InChI |

InChI=1S/C18H22O3/c1-5-6-16(11-18(19)20)15-7-9-17(10-8-15)21-12-14(4)13(2)3/h7-10,16H,11-12H2,1-4H3,(H,19,20)/t16-/m0/s1 |

InChI-Schlüssel |

PZCCCBKQGSMWLD-INIZCTEOSA-N |

Isomerische SMILES |

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC(=C(C)C)C |

Kanonische SMILES |

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC(=C(C)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

CPL207280: A Technical Guide to its Mechanism of Action as a GPR40 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPL207280 is a novel, orally active small molecule that acts as a potent and selective agonist for the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] This receptor is predominantly expressed in pancreatic β-cells and plays a crucial role in the potentiation of glucose-stimulated insulin secretion (GSIS).[1] CPL207280 has been developed as a second-generation GPR40 agonist for the treatment of type 2 diabetes (T2D), with a design focused on minimizing the risk of hepatotoxicity that was observed with earlier compounds in this class, such as fasiglifam (TAK-875).[1][3][4] Preclinical and clinical studies have demonstrated the potential of CPL207280 to improve glycemic control by enhancing insulin secretion in a glucose-dependent manner, thereby reducing the risk of hypoglycemia.[1][5]

Core Mechanism of Action: GPR40 Agonism

The primary mechanism of action of CPL207280 is the activation of the GPR40 receptor on pancreatic β-cells.[1] As an agonist, CPL207280 mimics the effect of endogenous ligands, which are medium and long-chain fatty acids, initiating a downstream signaling cascade that ultimately leads to the potentiation of insulin release in the presence of elevated glucose levels.[1]

Signaling Pathway

The activation of GPR40 by CPL207280 initiates a well-defined signaling pathway within the pancreatic β-cell. This process can be summarized in the following steps:

-

Receptor Binding and G-Protein Activation: CPL207280 binds to the GPR40 receptor, inducing a conformational change that activates the associated heterotrimeric G-protein, specifically the Gαq subunit.

-

Phospholipase C Activation: The activated Gαq subunit then stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol. This leads to a transient increase in the intracellular Ca2+ concentration.

-

Potentiation of Insulin Exocytosis: The elevated cytosolic Ca2+ levels, in conjunction with signals from DAG, potentiate the exocytosis of insulin-containing granules from the β-cell, but only when glucose metabolism has already initiated the primary signals for insulin secretion.

References

- 1. CPL207280, a Novel G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1-Specific Agonist, Shows a Favorable Safety Profile and Exerts Antidiabetic Effects in Type 2 Diabetic Animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and development of CPL207280 as new GPR40/FFA1 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. celonpharma.com [celonpharma.com]

- 5. First-in-human study of CPL207280, a novel G-protein-coupled receptor 40/free fatty acid receptor 1 agonist, in healthy volunteers after single and multiple administration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Preclinical Profile of CPL207280: A Novel GPR40/FFA1 Agonist for Type 2 Diabetes

An In-Depth Technical Review of a Promising New Antidiabetic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), has emerged as a compelling therapeutic target for type 2 diabetes (T2D) due to its role in potentiating glucose-stimulated insulin secretion (GSIS). However, the development of GPR40 agonists has been hampered by safety concerns, most notably the hepatotoxicity observed with the clinical candidate fasiglifam (TAK-875). CPL207280 is a novel, orally active GPR40/FFA1 agonist designed to mitigate these risks while retaining potent antidiabetic efficacy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical data for CPL207280, presenting key quantitative data, detailed experimental methodologies, and visual representations of its underlying biological pathways.

Introduction: The Rationale for a Novel GPR40 Agonist

GPR40 is predominantly expressed in pancreatic β-cells and is activated by medium- and long-chain free fatty acids.[1][2] This activation leads to an increase in intracellular calcium ([Ca2+]i) and enhances insulin secretion in a glucose-dependent manner.[2][3] This glucose dependency is a key advantage, as it minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic medications.

The clinical development of the GPR40 agonist fasiglifam was terminated in Phase III trials due to concerns about liver injury, which was linked to the inhibition of bile acid transporters.[2][4] The discovery of CPL207280 was driven by the need for a GPR40 agonist with an improved safety profile. The design of CPL207280 focused on reducing molecular weight and lipophilicity to minimize the risk of drug-induced liver injury.[4]

Mechanism of Action: GPR40/FFA1 Signaling Pathway

CPL207280 exerts its effects by binding to and activating the GPR40 receptor on pancreatic β-cells. This initiates a signaling cascade that ultimately leads to the potentiation of glucose-stimulated insulin secretion. The primary signaling pathway is mediated by the Gαq protein subunit.

Quantitative Preclinical Data

The preclinical development of CPL207280 involved a series of in vitro and in vivo studies to characterize its potency, efficacy, and safety profile, often in direct comparison to fasiglifam.

Table 1: In Vitro Potency and Efficacy

| Assay | Compound | Cell Line/System | Parameter | Value | Reference |

| Ca²⁺ Influx | CPL207280 | CHO-K1 cells expressing human GPR40 | EC₅₀ | 80 nM | [2][4] |

| Fasiglifam (TAK-875) | CHO-K1 cells expressing human GPR40 | EC₅₀ | 270 nM | [2][4] | |

| Glucose-Stimulated Insulin Secretion (GSIS) | CPL207280 (10 µM) | MIN6 pancreatic β-cells | Fold Increase vs. High Glucose | 3.9-fold greater than fasiglifam | [2] |

Table 2: In Vivo Efficacy in Diabetic Animal Models

| Animal Model | Treatment | Dose | Effect on Glucose Tolerance | Increase in Insulin AUC | Reference |

| Zucker Diabetic Fatty (ZDF) Rats | CPL207280 | 10 mg/kg | Improved | 212% | [3][5] |

| Goto-Kakizaki (GK) Rats | CPL207280 | 10 mg/kg | Improved | 142% | [3][5] |

| db/db Mice | CPL207280 | 10 mg/kg | Improved | 347% | [3][5] |

| Wistar Han Rats (Glucose Challenge) | CPL207280 | 10 mg/kg | - | 2.5-fold greater than fasiglifam | [2] |

| C57BL/6 Mice (Glucose Challenge) | CPL207280 | 10 mg/kg | - | 2.5-fold greater than fasiglifam | [2] |

Table 3: Pharmacokinetic Profile in Wistar Han Rats

| Compound | Dose (p.o.) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | t₁/₂ (h) | Reference |

| CPL207280 | 3 mg/kg | 1699 | 1 | 1.41 | [1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted during the preclinical evaluation of CPL207280.

In Vitro Calcium Influx Assay

Objective: To determine the potency of CPL207280 in activating the human GPR40 receptor.

Methodology:

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GPR40 receptor were used.

-

Cell Culture: Cells were maintained in Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

-

Assay Procedure:

-

Cells were seeded into 96-well black-walled, clear-bottom plates and cultured to confluence.

-

The cells were then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.

-

After washing to remove excess dye, the plate was placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

A baseline fluorescence reading was taken, followed by the addition of varying concentrations of CPL207280 or fasiglifam.

-

The change in fluorescence, indicative of an increase in intracellular calcium, was monitored over time.

-

-

Data Analysis: The peak fluorescence response at each compound concentration was used to generate a dose-response curve, from which the EC₅₀ value was calculated using a four-parameter logistic equation.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To evaluate the effect of CPL207280 on insulin secretion from pancreatic β-cells in the presence of low and high glucose concentrations.

Methodology:

-

Cell Line: Mouse insulinoma 6 (MIN6) cells, a widely used model for studying insulin secretion, were employed.

-

Cell Culture: MIN6 cells were cultured in DMEM containing 25 mM glucose, 10% fetal bovine serum, penicillin, and streptomycin.

-

Assay Procedure:

-

Cells were seeded in 24-well plates and grown to approximately 80% confluence.

-

Prior to the assay, cells were pre-incubated for 2 hours in Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM).

-

The pre-incubation buffer was then replaced with fresh KRBB containing either low glucose (2.8 mM) or high glucose (20 mM), with or without CPL207280 or fasiglifam at various concentrations.

-

The cells were incubated for 1-2 hours at 37°C.

-

At the end of the incubation period, the supernatant was collected.

-

-

Insulin Measurement: The concentration of insulin in the collected supernatant was quantified using a commercially available ELISA kit.

-

Data Analysis: The amount of secreted insulin was normalized to the total protein content of the cells in each well. The fold-increase in insulin secretion in the presence of the compound compared to the high glucose control was calculated.

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of CPL207280 on glucose tolerance and insulin secretion in vivo.

Methodology:

-

Animal Models: Healthy Wistar Han rats and various diabetic rat models (ZDF, GK) and db/db mice were used.

-

Acclimatization and Fasting: Animals were acclimatized to the housing conditions and fasted overnight prior to the experiment.

-

Dosing: CPL207280 or vehicle was administered orally (p.o.) at a specified dose (e.g., 10 mg/kg).

-

Glucose Challenge: After a set period (e.g., 30-60 minutes) following compound administration, a glucose solution was administered orally or intraperitoneally.

-

Blood Sampling: Blood samples were collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Biochemical Analysis: Blood glucose levels were measured immediately using a glucometer. Plasma was separated from the blood samples and stored for later measurement of insulin concentrations by ELISA.

-

Data Analysis: The area under the curve (AUC) for both glucose and insulin was calculated to assess the overall effect on glucose tolerance and insulin secretion.

Safety and Tolerability Profile

A key aspect of the development of CPL207280 was to create a GPR40 agonist with an improved safety profile, particularly concerning hepatotoxicity. In vitro studies demonstrated that CPL207280 has a significantly lower potential for inhibiting bile acid transporters compared to fasiglifam. Furthermore, in long-term toxicity studies in rats and monkeys, CPL207280 did not show any deleterious hepatic effects. An evaluation of off-target activity also revealed no significant off-target interactions at a concentration of 10 µM.[3]

Conclusion

CPL207280 is a novel and potent GPR40/FFA1 agonist with a promising preclinical profile for the treatment of type 2 diabetes. It demonstrates superior potency to the previous clinical candidate fasiglifam in vitro and robust efficacy in improving glucose tolerance and stimulating insulin secretion in various diabetic animal models.[2][4] Importantly, CPL207280 was designed to have a favorable safety profile, with a reduced risk of hepatotoxicity.[4] These findings support the continued clinical development of CPL207280 as a potential new therapeutic option for patients with T2D.

References

- 1. CPL207280, a Novel G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1-Specific Agonist, Shows a Favorable Safety Profile and Exerts Antidiabetic Effects in Type 2 Diabetic Animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Insulin secretion assays in an engineered MIN6 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

CPL207280: A Technical Guide on Structure-Activity Relationship and Preclinical/Clinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPL207280 is a novel, orally active, second-generation agonist of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1] Developed as a potential treatment for type 2 diabetes (T2D), its design focused on improving the safety profile, particularly reducing the risk of hepatotoxicity observed with first-generation GPR40 agonists like fasiglifam (TAK-875).[2][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR), mechanism of action, and a summary of the preclinical and clinical findings for CPL207280.

Introduction: The Role of GPR40 in Type 2 Diabetes

GPR40 is predominantly expressed in pancreatic β-cells and is activated by medium and long-chain free fatty acids.[4] Its activation leads to a glucose-dependent increase in insulin secretion, making it a promising therapeutic target for T2D.[4][5] The key advantage of this mechanism is the potential for glycemic control with a reduced risk of hypoglycemia.[2][6] CPL207280 was developed to harness this therapeutic potential while mitigating the off-target effects that halted the development of earlier GPR40 agonists.[3]

Structure-Activity Relationship (SAR)

CPL207280 is a para-alkoxyphenylpropionic acid derivative that emerged from structural modifications of fasiglifam (TAK-875).[2] The key SAR drivers for the development of CPL207280 were to:

-

Increase Potency: Structural modifications resulted in a compound with a threefold higher potency compared to its predecessor.[2]

-

Reduce Lipophilicity and Molecular Weight: These changes were intentionally made to minimize the risk of drug-induced liver injury (DILI), a significant concern with fasiglifam.[2][6]

-

Maintain a Favorable Pharmacokinetic Profile: The introduction of small, acyclic structural fragments helped in retaining high potency while ensuring a satisfactory pharmacokinetic profile for once-daily dosing.[3][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro, preclinical, and clinical studies of CPL207280.

Table 1: In Vitro Potency of CPL207280

| Assay Type | Target | CPL207280 EC₅₀ (nM) | Fasiglifam (TAK-875) EC₅₀ (nM) | Reference |

| Ca²⁺ Influx Assay | Human GPR40 | 80 | 270 | [4] |

Table 2: Preclinical In Vivo Efficacy of CPL207280

| Animal Model | Parameter Measured | CPL207280 Effect (10 mg/kg) | Comparison to Fasiglifam (10 mg/kg) | Reference |

| Wistar Han Rats & C57BL6 Mice | Glucose-Stimulated Insulin Secretion (GSIS) | 2.5-fold greater insulin secretion | Superior to fasiglifam | [4] |

| Diabetic Rat Models | Improvement in Glucose Tolerance (Insulin AUC) | Increased insulin AUC by 212%, 142%, and 347% in three different models, respectively.[4] | Not specified | [4] |

Table 3: Pharmacokinetic Parameters of CPL207280

| Species | Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (hours) | T₁/₂ (hours) | AUC₀₋₂₄ₕ (ng/mL*h) | Reference |

| Wistar Han Rat | 3 mg/kg (p.o.) | 1699 | 1 | 1.41 | Not specified | [1] |

| Healthy Human | 5 mg (single dose) | 19 | 1-3 | Not specified | 516 | [5][8] |

| Healthy Human | 480 mg (single dose) | 516 | 1-3 | Not specified | 4603 | [5][8] |

Table 4: Preliminary Phase 2a Clinical Trial Results in T2D Patients

| Dose | Change in Glucose AUC in OGTT (LS mean, mg/dL*h) | Statistical Significance vs. Placebo | Reference |

| 60 mg | -60.98 | Not significant | [9] |

| 120 mg | -64.60 | Not significant | [9] |

| 240 mg | -31.42 | Not significant | [9] |

| 480 mg | -65.22 | Not significant | [9] |

| Placebo | -59.31 | N/A | [9] |

Mechanism of Action and Signaling Pathway

CPL207280 acts as a specific agonist for GPR40.[1] Upon binding, it initiates a signaling cascade within the pancreatic β-cell, which is depicted in the diagram below. This process is glucose-dependent, meaning that the insulinotropic effect is more pronounced at higher glucose concentrations, thereby minimizing the risk of hypoglycemia.[6]

Caption: GPR40 signaling pathway activated by CPL207280.

Experimental Protocols

Detailed experimental protocols are proprietary to the conducting institutions. However, based on published literature, the methodologies for key experiments can be outlined as follows:

In Vitro Ca²⁺ Influx Assay

-

Objective: To determine the potency (EC₅₀) of CPL207280 in activating the human GPR40 receptor.

-

Methodology:

-

A stable cell line expressing the human GPR40 receptor is used.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Cells are then stimulated with varying concentrations of CPL207280.

-

The change in intracellular calcium concentration ([Ca²⁺]i) is measured by detecting the fluorescence signal.

-

The EC₅₀ value is calculated from the dose-response curve.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Objective: To evaluate the effect of CPL207280 on insulin secretion from pancreatic β-cells in the presence of glucose.

-

Methodology:

-

Mouse insulinoma cell lines (e.g., MIN6) are cultured.[4][6]

-

Cells are pre-incubated in a low-glucose medium.

-

The medium is then replaced with a high-glucose medium containing different concentrations of CPL207280 or a vehicle control.[6]

-

After a defined incubation period, the supernatant is collected.

-

The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

In Vivo Oral Glucose Tolerance Test (OGTT) in Animal Models

-

Objective: To assess the effect of CPL207280 on glucose tolerance and insulin secretion in vivo.

-

Methodology:

-

Diabetic or healthy animal models (e.g., Wistar Han rats) are fasted overnight.[1][4]

-

A single oral dose of CPL207280 or vehicle is administered.

-

After a specified time, a glucose solution is administered orally.

-

Blood samples are collected at various time points post-glucose administration.

-

Blood glucose and insulin levels are measured for each sample.

-

The area under the curve (AUC) for glucose and insulin is calculated to determine the effect on glucose tolerance and insulin secretion.

-

Phase 1 Clinical Trial in Healthy Volunteers

-

Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of CPL207280.[7]

-

Methodology:

-

An open-label, dose-escalation study design is used.[5]

-

Healthy volunteers are enrolled into cohorts, each receiving a specific single or multiple dose of CPL207280.[7][8]

-

Safety is monitored through the recording of adverse events (AEs), clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[5]

-

Blood samples are collected at multiple time points to determine the pharmacokinetic profile (Cₘₐₓ, Tₘₐₓ, AUC).[5]

-

Pharmacodynamic markers such as glucose, insulin, C-peptide, and glucagon levels are also measured.[7][8]

-

Caption: Generalized workflow for the development of CPL207280.

Safety and Tolerability

Across preclinical and clinical studies, CPL207280 has demonstrated a favorable safety profile.

-

Preclinical: No significant off-target activity was observed at a concentration of 10 μM.[4] Studies in diabetic animal models indicated no risk of hypoglycemia at therapeutic doses.[4][6]

-

Phase 1: CPL207280 was found to be safe and well-tolerated in healthy volunteers for up to 14 days of administration, with a low risk of hepatotoxicity.[7] No serious adverse events were reported, and all AEs were classified as unrelated to the study drug.[7][8]

-

Phase 2a: The compound was well-tolerated in patients with T2D.[9] No severe adverse effects were identified, and there were no evident signals of hepatotoxicity.[9] The frequency of adverse effects was comparable to placebo.[9]

Conclusion

CPL207280 is a potent and selective second-generation GPR40 agonist developed with a clear focus on mitigating the risks associated with its predecessors. The structure-activity relationship studies successfully yielded a compound with enhanced potency and a more favorable safety profile. While preclinical and early clinical data demonstrated its potential as a glucose-lowering agent, the preliminary results from the Phase 2a trial did not show a statistically significant improvement in the primary efficacy endpoint compared to placebo.[9] Further analysis of the complete data from this trial will be crucial in determining the future development path for CPL207280 in the treatment of type 2 diabetes and potentially other related metabolic disorders.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and development of CPL207280 as new GPR40/FFA1 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CPL207280, a Novel G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1-Specific Agonist, Shows a Favorable Safety Profile and Exerts Antidiabetic Effects in Type 2 Diabetic Animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. First-in-human study of CPL207280, a novel G-protein-coupled receptor 40/free fatty acid receptor 1 agonist, in healthy volunteers after single and multiple administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. celonpharma.com [celonpharma.com]

CPL207280: A Novel GPR40 Agonist for Glucose Homeostasis in Animal Models - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPL207280 is a novel, potent, and selective G-protein coupled receptor 40 (GPR40/FFA1) agonist developed for the treatment of type 2 diabetes (T2D). Preclinical studies in various animal models have demonstrated its efficacy in improving glucose homeostasis primarily through glucose-dependent insulin secretion. This technical guide provides an in-depth overview of the effects of CPL207280 on glucose metabolism in animal models, detailing the experimental protocols used to assess its activity and presenting the quantitative data in a clear, comparative format. Furthermore, it elucidates the underlying signaling pathways and the typical experimental workflow for the preclinical evaluation of such compounds.

Introduction

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and is activated by medium and long-chain fatty acids. Its activation leads to a glucose-dependent increase in insulin secretion, making it a promising therapeutic target for T2D with a reduced risk of hypoglycemia.[1][2][3] CPL207280 was developed as a next-generation GPR40 agonist with an improved safety profile, particularly concerning hepatotoxicity, which was a limiting factor for earlier molecules in this class.[1] This document summarizes the key preclinical findings that highlight the therapeutic potential of CPL207280.

Mechanism of Action: GPR40 Signaling Pathway

CPL207280 exerts its effects by binding to and activating GPR40 on pancreatic β-cells. This initiates a signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS). The key steps are outlined below.

Quantitative Data Summary

The preclinical efficacy of CPL207280 has been quantified in a series of in vitro and in vivo studies. The data is summarized in the tables below for easy comparison.

Table 1: In Vitro Potency and Efficacy

| Assay | Cell Line | Parameter | CPL207280 | Fasiglifam (TAK-875) | Reference |

| Ca²⁺ Influx | hGPR40-expressing cells | EC₅₀ | 80 nM | 270 nM | [2] |

| Glucose-Stimulated Insulin Secretion (GSIS) | MIN6 Pancreatic β-cells | Fold Enhancement (at 10 µM) | 3.9x | Not explicitly stated, but CPL207280 is 3.9x greater | [2] |

Table 2: In Vivo Efficacy in Animal Models

| Animal Model | Parameter | CPL207280 (10 mg/kg) | Fasiglifam (10 mg/kg) | Reference |

| Wistar Han Rats & C57BL6 Mice (Glucose Challenged) | Insulin Secretion | 2.5x greater than Fasiglifam | - | [2] |

| Diabetic Rat Model 1 | Insulin Area Under the Curve (AUC) Increase | 212% | - | [2] |

| Diabetic Rat Model 2 | Insulin Area Under the Curve (AUC) Increase | 142% | - | [2] |

| Diabetic Rat Model 3 | Insulin Area Under the Curve (AUC) Increase | 347% | - | [2] |

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the preclinical evaluation of CPL207280.

In Vitro Calcium (Ca²⁺) Influx Assay

This assay measures the ability of a compound to activate GPR40, leading to an increase in intracellular calcium concentration.

-

Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human GPR40 receptor.

-

Protocol:

-

Cell Plating: Seed the GPR40-expressing cells into 96- or 384-well black-walled, clear-bottom microplates and culture until a confluent monolayer is formed.

-

Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) supplemented with 20 mM HEPES. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in the dark at 37°C for 1 hour.

-

Compound Preparation: Prepare serial dilutions of CPL207280 and control compounds in the assay buffer.

-

Measurement: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence. Add the compound solutions to the wells and immediately begin kinetic reading of fluorescence intensity over a period of 2-3 minutes.

-

Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is calculated as the difference between the peak fluorescence and the baseline. The EC₅₀ value is determined by plotting the response against the compound concentration and fitting the data to a four-parameter logistic equation.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the potentiation of insulin secretion by CPL207280 in the presence of high glucose concentrations.

-

Cell Line: MIN6 mouse pancreatic β-cell line.

-

Protocol:

-

Cell Culture: Culture MIN6 cells in DMEM supplemented with 15% FBS, penicillin/streptomycin, and 2-mercaptoethanol.

-

Pre-incubation (Starvation): Wash the cells with Krebs-Ringer Bicarbonate buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM). Pre-incubate the cells in this low-glucose KRBH for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.

-

Stimulation: Aspirate the pre-incubation buffer and add fresh KRBH containing either a low (2.8 mM) or high (16.7 mM) glucose concentration, with or without various concentrations of CPL207280 or a vehicle control. Incubate for 1-2 hours at 37°C.

-

Supernatant Collection: Collect the supernatant from each well.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit.

-

Data Normalization: The amount of secreted insulin can be normalized to the total protein content of the cells in each well.

-

Oral Glucose Tolerance Test (OGTT) in Diabetic Rat Models

The OGTT evaluates the effect of CPL207280 on the ability of diabetic animals to clear a glucose load from the bloodstream.

-

Animal Models: Various models of type 2 diabetes in rats, such as Zucker Diabetic Fatty (ZDF) rats or streptozotocin (STZ)-induced diabetic rats.

-

Protocol:

-

Acclimatization and Fasting: Acclimatize the animals to handling. Fast the rats overnight (approximately 16 hours) with free access to water.

-

Baseline Blood Sample: At time 0, take a baseline blood sample from the tail vein to measure fasting blood glucose and insulin levels.

-

Compound Administration: Administer CPL207280 (e.g., 10 mg/kg) or vehicle orally via gavage.

-

Glucose Challenge: After a set period (e.g., 30-60 minutes) following compound administration, administer a glucose solution (e.g., 2 g/kg body weight) orally.

-

Serial Blood Sampling: Collect blood samples from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Analysis: Measure blood glucose concentrations at each time point using a glucometer. Measure plasma insulin concentrations from the collected blood samples using an ELISA kit.

-

Data Calculation: Calculate the Area Under the Curve (AUC) for both glucose and insulin to quantify the overall effect of the compound on glucose tolerance and insulin secretion.

-

Experimental and Preclinical Workflow

The development of a novel GPR40 agonist like CPL207280 follows a structured preclinical testing cascade to evaluate its potency, selectivity, efficacy, and safety.

Conclusion

The preclinical data for CPL207280 strongly support its development as a therapeutic agent for type 2 diabetes. In various animal models, it has demonstrated potent and glucose-dependent enhancement of insulin secretion, leading to improved glucose tolerance. The compound's mechanism of action through the GPR40 signaling pathway is well-characterized. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of diabetes and metabolic diseases, facilitating further investigation and development of novel GPR40 agonists. The favorable preclinical profile of CPL207280, particularly its efficacy and improved safety outlook, positions it as a compelling candidate for clinical development.[1][2]

References

The Safety and Toxicological Profile of CPL207280: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPL207280 is a novel, orally active agonist of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1] It has been developed for the treatment of type 2 diabetes.[2] The therapeutic rationale for GPR40 agonists lies in their ability to enhance glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, thus offering a glucose-dependent mechanism to improve glycemic control with a potentially low risk of hypoglycemia.[3]

The development of GPR40 agonists has been challenging, primarily due to the hepatotoxicity observed with earlier compounds in this class, most notably TAK-875 (fasiglifam), which was discontinued in Phase III clinical trials.[3][4] The liver injury associated with TAK-875 was linked to the inhibition of bile acid transporters.[3] CPL207280 was specifically designed to mitigate this risk by reducing its molecular weight and lipophilicity.[1] This guide provides a comprehensive overview of the safety and toxicology profile of CPL207280, drawing from preclinical and clinical data.

Preclinical Safety and Toxicology

In Vitro Hepatotoxicity Assessment

A series of in vitro studies were conducted to evaluate the potential for CPL207280 to cause drug-induced liver injury (DILI), with a direct comparison to TAK-875.[5]

In studies using both HepG2 cells and primary human hepatocytes, CPL207280 demonstrated a significantly better safety profile than TAK-875. At a concentration of 100 μM, TAK-875 led to a complete loss of cell viability, whereas CPL207280 only reduced viability by approximately 20%.[5]

CPL207280 showed a negligible effect on hepatic mitochondrial function.[5] In contrast, TAK-875 was found to potently reduce cellular ATP content, indicating mitochondrial toxicity.[5]

A key focus of the preclinical safety evaluation was the interaction of CPL207280 with bile acid transporters, a known mechanism of DILI for TAK-875. The inhibitory activity of CPL207280 on these transporters was found to be an order of magnitude lower than that of TAK-875.[5]

In Vivo Toxicology Studies

Repeated-dose toxicology studies were conducted in both rats and monkeys.[5]

In a 14-day repeated-dose study in rats, CPL207280 was administered at doses up to 1200 mg/kg.[5] While treatment-related adverse effects were noted at the highest dose, no significant elevations in liver injury markers such as ALT, ALP, and AST were observed at doses with comparable exposure to hepatotoxic doses of TAK-875.[5]

Long-term toxicity studies in monkeys also indicated a favorable safety profile, with no deleterious hepatic effects observed.[5]

Data Presentation: Preclinical Safety and Toxicology

| Parameter | CPL207280 | TAK-875 (Fasiglifam) | Reference |

| Hepatocyte Viability (100 µM) | ~20% reduction | Complete loss of viability | [5] |

| Mitochondrial Function | Negligible effect on ATP content | Potent reduction in cellular ATP content | [5] |

| Bile Acid Transporter Inhibition | One order of magnitude less than TAK-875 | Potent inhibitor | [5] |

| In Vivo Rat Toxicology (14-day) | No significant liver enzyme elevation at comparable exposures | Dose-dependent elevation of ALT, bilirubin, and total bile acids | [5] |

| In Vivo Monkey Toxicology | No deleterious hepatic effects observed | Not reported in direct comparison | [5] |

Clinical Safety Profile

Phase I Clinical Trial

A first-in-human Phase I study was conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of CPL207280.[2] The study involved single ascending doses (5-480 mg) and multiple ascending doses (60-480 mg) administered once daily for 14 days.[2]

Key Findings:

-

Safety and Tolerability: CPL207280 was found to be safe and well-tolerated.[2] No deaths or serious adverse events were reported.[2] All adverse events that did occur were classified as unrelated to the study drug.[2]

-

Hepatotoxicity: There were no clinically significant differences in safety parameters, including those related to liver function, between the different cohorts.[2] The study concluded a low risk of hepatotoxicity.[2]

-

Dose-Limiting Toxicity: No dose-limiting toxicity was observed even at the highest dose of 480 mg, and therefore, a maximum tolerated dose (MTD) was not determined.[6]

Preliminary Phase IIa Clinical Trial Data

Preliminary results from a Phase IIa clinical trial in patients with type 2 diabetes further support the favorable safety profile of CPL207280.[7] In this 14-day study with doses ranging from 60 mg to 480 mg, the drug was well-tolerated.[7] Importantly, no clear signals of hepatotoxicity were identified.[7] The frequency of adverse events was comparable to or lower than that of the placebo group.[7]

Data Presentation: Clinical Safety

| Study Phase | Population | Dosing Regimen | Key Safety Findings | Reference |

| Phase I | Healthy Volunteers | Single doses (5-480 mg) and multiple doses (60-480 mg) for 14 days | Safe and well-tolerated.[2] No serious adverse events.[2] All adverse events unrelated to the study drug.[2] No dose-limiting toxicity observed.[6] Low risk of hepatotoxicity.[2] | [2][6] |

| Phase IIa (Preliminary) | Type 2 Diabetes Patients | 60 mg, 120 mg, 240 mg, and 480 mg for 14 days | High tolerability.[7] No severe adverse effects.[7] No evident signals of hepatotoxicity.[7] Frequency of adverse events comparable to or lower than placebo.[7] | [7] |

Experimental Protocols

In Vitro Hepatotoxicity Assays

Objective: To assess the direct cytotoxic effects of CPL207280 on liver cells.

Methodology Overview:

-

Cell Culture: HepG2 cells or cryopreserved primary human hepatocytes are cultured in appropriate media.[5]

-

Compound Exposure: Cells are incubated with a range of concentrations of CPL207280 and a comparator compound (e.g., TAK-875) for a specified period (e.g., 48 hours).[5]

-

Viability Assessment: Cell viability is measured using a standard assay, such as the MTT or MTS assay, which quantifies mitochondrial activity, or by measuring ATP levels.[5]

-

Data Analysis: Viability is normalized to a vehicle-treated control group.[5]

Mitochondrial Function Assay

Objective: To evaluate the impact of CPL207280 on mitochondrial respiration.

Methodology Overview:

-

Cell Culture: Hepatocytes are cultured as described above.

-

Compound Treatment: Cells are treated with CPL207280 or a positive control known to affect mitochondrial function.

-

Respiration Measurement: Oxygen consumption rates (OCR) are measured using an extracellular flux analyzer. This involves sequential injections of mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

ATP Measurement: Cellular ATP levels can be quantified using a luciferase-based assay.

Bile Acid Transporter Inhibition Assay

Objective: To determine the inhibitory potential of CPL207280 on key bile acid transporters.

Methodology Overview:

-

Transporter Expression System: Transformed HEK cells or vesicles expressing specific bile acid transporters (e.g., BSEP, NTCP) are used.[5]

-

Incubation: The cells or vesicles are incubated with a range of concentrations of CPL207280 and a known substrate for the specific transporter for a defined period (e.g., 1 hour).[5]

-

Inhibition Measurement: The inhibition of substrate transport is measured.

-

Data Analysis: IC50 values are calculated to determine the concentration of CPL207280 required to inhibit 50% of the transporter activity.[5]

Visualizations

Caption: Simplified signaling pathway of CPL207280-mediated insulin secretion.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One [journals.plos.org]

- 3. Evaluation of Mitochondrial Respiration in Cultured Rat Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Experimental Protocol for Detecting Mitochondrial Function in Hepatocytes Exposed to Organochlorine Pesticides [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Pharmacokinetics and Pharmacodynamics of CPL207280: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPL207280 is a novel, orally available, small-molecule agonist of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in regulating glucose-stimulated insulin secretion (GSIS).[1][2][3] As such, it has emerged as a promising therapeutic target for the treatment of type 2 diabetes.[3][4] This technical guide provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of CPL207280, presenting key data in a structured format to facilitate understanding and further research.

Pharmacodynamics: Mechanism of Action and In Vitro/In Vivo Efficacy

CPL207280 enhances glucose-dependent insulin secretion by activating GPR40.[5] This activation stimulates a signaling cascade that results in increased intracellular calcium levels, ultimately leading to the potentiation of insulin release from pancreatic β-cells.[2][3]

Signaling Pathway of CPL207280 via GPR40

The binding of CPL207280 to GPR40 on pancreatic β-cells initiates a downstream signaling cascade. This process is primarily mediated through the Gαq protein subunit, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules.

In Vitro Potency and Efficacy

Preclinical studies have demonstrated the potent and selective activity of CPL207280. In a Ca2+ influx assay using a human GPR40 protein, CPL207280 exhibited significantly greater potency compared to the first-generation GPR40 agonist, fasiglifam (TAK-875).[2][6] Furthermore, CPL207280 has been shown to substantially enhance glucose-stimulated insulin secretion in pancreatic β-cell lines.[2][6]

| Parameter | CPL207280 | Fasiglifam (TAK-875) | Reference |

| EC50 (Ca2+ influx assay, hGPR40) | 80 nM | 270 nM | [2] |

| GSIS Enhancement (MIN6 cells, 10 µM) | 3.9-fold greater than control | - | [2][6] |

In Vivo Pharmacodynamics in Animal Models

In vivo studies in various rodent models of type 2 diabetes have confirmed the anti-diabetic effects of CPL207280. Administration of CPL207280 led to a significant, dose-dependent improvement in glucose tolerance and a marked increase in insulin secretion in response to a glucose challenge, without inducing hypoglycemia.[2][5]

| Animal Model | Dose of CPL207280 | Key Findings | Reference |

| Wistar Han Rats & C57BL6 Mice | 10 mg/kg | 2.5-times greater insulin secretion vs. fasiglifam | [2] |

| Diabetic Rat Models | Not specified | Increased insulin AUC by 142% to 347% | [2][5] |

Pharmacokinetics

The pharmacokinetic profile of CPL207280 has been characterized in both preclinical animal models and in a first-in-human Phase 1 clinical trial. The data supports a once-daily dosing regimen.[1][7]

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats and monkeys have shown that CPL207280 possesses favorable properties, including good oral bioavailability.[8]

| Species | Bioavailability | Reference |

| Rat | 63% | [8] |

Clinical Pharmacokinetics in Healthy Volunteers

A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of single oral doses of CPL207280 in healthy adult volunteers. The study enrolled 24 subjects across 8 cohorts, with doses ranging from 5 to 480 mg.[1][7]

| Dose Cohort | Dose (mg) | Mean Cmax (ng/mL) | Mean AUC0-24h (ng·h/mL) | Tmax (hours) |

| 1 | 5 | 19 | 516 | 1-3 |

| 8 | 480 | 516 | 4603 | 1-3 |

Note: Data for intermediate cohorts were not fully detailed in the provided references.

The exposure to CPL207280, as measured by Cmax and AUC, increased in a dose-dependent manner.[1] However, dose-normalized Cmax was observed to decrease with ascending doses.[7] The terminal elimination half-life was not found to be dependent on the dose or prandial state.[7]

Experimental Protocols

Calcium (Ca2+) Influx Assay

The potency of CPL207280 on the human GPR40 receptor was determined by measuring changes in intracellular calcium concentration.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the human GPR40 receptor are cultured in appropriate media and conditions.

-

Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which can cross the cell membrane. Intracellular esterases cleave the AM ester group, trapping the dye inside the cells.

-

Compound Addition: A multi-well plate containing the dye-loaded cells is treated with a range of concentrations of CPL207280.

-

Fluorescence Measurement: The plate is placed in a fluorescence plate reader. The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time.

-

Data Analysis: The change in fluorescence is used to generate dose-response curves and calculate the EC50 value, which represents the concentration of CPL207280 that elicits 50% of the maximal response.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

The effect of CPL207280 on insulin secretion in response to glucose is a critical measure of its pharmacodynamic activity.

Methodology:

-

Cell Culture: Pancreatic β-cell lines (e.g., MIN6) are cultured under standard conditions.

-

Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer to establish a basal insulin secretion rate.

-

Stimulation: The pre-incubation buffer is replaced with a high-glucose buffer, with or without the addition of CPL207280 at various concentrations.

-

Sample Collection: After a defined incubation period, the supernatant is collected.

-

Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.

-

Data Analysis: The amount of insulin secreted in the presence of CPL207280 is compared to the amount secreted in its absence to determine the fold-enhancement of GSIS.

In Vivo Glucose Tolerance Test

This experiment assesses the effect of CPL207280 on the ability of an animal to clear a glucose load from the bloodstream.

Methodology:

-

Animal Acclimatization and Fasting: Animals (e.g., rats or mice) are acclimatized to the experimental conditions and then fasted overnight.

-

Drug Administration: CPL207280 or vehicle is administered orally at a specified time before the glucose challenge.

-

Glucose Challenge: A bolus of glucose is administered orally or intraperitoneally.

-

Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Glucose and Insulin Measurement: Blood glucose levels are measured immediately using a glucometer. Plasma is separated from the blood samples for subsequent measurement of insulin concentrations.

-

Data Analysis: The area under the curve (AUC) for both glucose and insulin is calculated to assess the effect of CPL207280 on glucose tolerance and insulin secretion.

Safety and Tolerability

In the Phase 1 clinical trial, single oral doses of CPL207280 up to 480 mg were found to be safe and well-tolerated in healthy volunteers.[1][7] No serious adverse events were reported, and all observed adverse events were classified as unrelated to the study drug.[1][7] Preclinical studies also indicated a favorable safety profile, with a lower risk of hepatotoxicity compared to earlier GPR40 agonists.[5]

Conclusion

CPL207280 is a potent and selective GPR40 agonist with a pharmacokinetic and pharmacodynamic profile that supports its development as a once-daily oral therapy for type 2 diabetes. Its mechanism of action, centered on the potentiation of glucose-stimulated insulin secretion, has been demonstrated in both in vitro and in vivo models. Clinical data from the first-in-human study have shown the compound to be safe and well-tolerated. Further clinical investigation is warranted to fully elucidate the therapeutic potential of CPL207280 in patients with type 2 diabetes.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. CPL207280, a Novel G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1-Specific Agonist, Shows a Favorable Safety Profile and Exerts Antidiabetic Effects in Type 2 Diabetic Animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. First-in-human study of CPL207280, a novel G-protein-coupled receptor 40/free fatty acid receptor 1 agonist, in healthy volunteers after single and multiple administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for CPL207280 in Diabetic Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPL207280 is a novel, orally active, and potent G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), agonist.[1][2] It has demonstrated significant potential as a therapeutic agent for type 2 diabetes.[1][3] The mechanism of action of CPL207280 involves the enhancement of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][3] Activation of GPR40 by CPL207280 leads to an increase in cytosolic free calcium ([Ca2+]i) in these cells, which potentiates insulin release in a glucose-dependent manner.[1][3] This glucose dependency minimizes the risk of hypoglycemia, a common side effect of some other anti-diabetic drugs.[1]

Preclinical studies in various diabetic rat models have shown that CPL207280 effectively improves glucose tolerance and stimulates insulin secretion.[1][2][4] Notably, it has been designed to have a favorable safety profile, particularly with a reduced risk of hepatotoxicity compared to earlier GPR40 agonists like fasiglifam (TAK-875).[4][5][6] These application notes provide detailed protocols for the use of CPL207280 in diabetic rat models based on available preclinical data.

Mechanism of Action: GPR40 Signaling Pathway

The binding of CPL207280 to GPR40 on pancreatic β-cells initiates a signaling cascade that results in insulin exocytosis.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for CPL207280.

Table 1: In Vitro Potency of CPL207280

| Assay | Target | Cell Line | CPL207280 EC₅₀ (nM) | Fasiglifam (TAK-875) EC₅₀ (nM) | Reference |

| Ca²⁺ Influx | Human GPR40 | - | 80 | 270 | [1][3] |

| GSIS Enhancement | - | Mouse MIN6 | - | - | [1][3] |

At a concentration of 10 µM, CPL207280 showed a 3.9-fold greater enhancement of glucose-stimulated insulin secretion (GSIS) in mouse MIN6 pancreatic β-cells compared to the control.[1][3]

Table 2: In Vivo Efficacy of CPL207280 in Diabetic Rat Models

| Rat Model | Parameter | CPL207280 Treatment | Outcome | Reference |

| Wistar Han | Insulin Secretion | 10 mg/kg | 2.5-fold greater than fasiglifam | [1][3] |

| Diabetic Rat Models (unspecified) | Insulin AUC | - | Increased by 212%, 142%, and 347% in three different models | [1][3][4] |

| Goto-Kakizaki (GK) | Glucose Tolerance | 30 mg/kg (oral) | Improved | [1] |

| Zucker Diabetic Fatty (ZDF) | Glucose Tolerance | - | Improved | [7] |

| ZDSD Rats | Glucose Tolerance | - | Improved | [1] |

Table 3: Pharmacokinetic Parameters of CPL207280 in Wistar Han Rats

| Dose (oral) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | t₁/₂ (h) | Bioavailability | Reference |

| 3 mg/kg | 1699 | 1 | 1.41 | 63% | [1][2] |

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of CPL207280 in diabetic rat models.

Experimental Workflow

Protocol 1: Oral Glucose Tolerance Test (OGTT) in Diabetic Rats

1. Animal Models:

-

Goto-Kakizaki (GK) rats: A non-obese, spontaneously diabetic model.

-

Zucker Diabetic Fatty (ZDF) rats: An obese model of type 2 diabetes with insulin resistance.

-

ZDSD rats: A model of polygenic obesity and type 2 diabetes.

2. Materials:

-

CPL207280

-

Vehicle solution: 5% DMSO / 40% PEG300 / 55% PBS[1] or 0.9% NaCl.[1]

-

Glucose solution (e.g., 40% w/v)

-

Glucometer and test strips

-

Insulin ELISA kit

-

Oral gavage needles

-

Blood collection tubes (e.g., EDTA-coated)

3. Procedure:

-

Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to standard chow and water.

-

Fasting: Fast the rats for 6-16 hours (overnight) before the experiment, with free access to water.[1]

-

Baseline Blood Sample: Take a baseline blood sample (t= -30 min or 0 min) from the tail vein to measure fasting glucose and insulin levels.

-

Drug Administration:

-

Prepare a suspension of CPL207280 in the chosen vehicle.

-

Administer CPL207280 orally via gavage at the desired dose (e.g., 10 mg/kg or 30 mg/kg).[1]

-

The control group should receive an equivalent volume of the vehicle.

-

-

Glucose Challenge: 30 to 60 minutes after drug administration, administer a glucose bolus orally (e.g., 2 g/kg body weight).

-

Blood Sampling: Collect blood samples at various time points after the glucose challenge. A typical schedule includes 15, 30, 60, 90, and 120 minutes post-glucose administration.[1]

-

Sample Processing and Analysis:

-

Measure blood glucose immediately using a glucometer.

-

For insulin measurement, centrifuge the blood samples to separate plasma and store at -80°C until analysis with an insulin ELISA kit.

-

4. Data Analysis:

-

Plot the mean blood glucose concentration versus time for each group.

-

Calculate the Area Under the Curve (AUC) for both glucose and insulin to quantify the overall effect of CPL207280 on glucose tolerance and insulin secretion.

Safety and Tolerability

Preclinical and early clinical studies have indicated that CPL207280 has a favorable safety profile.[4][6] It has shown a lower risk of hepatotoxicity compared to fasiglifam, which was withdrawn from clinical trials due to liver safety concerns.[5][6] Furthermore, CPL207280's glucose-dependent mechanism of action suggests a low risk of inducing hypoglycemia at therapeutic doses.[1][3] No significant off-target activities were observed in safety screening panels.[1][3][4]

Conclusion

CPL207280 is a promising GPR40 agonist for the treatment of type 2 diabetes. The protocols outlined above provide a framework for researchers to investigate its anti-diabetic effects in established rat models. The key advantages of CPL207280, including its potent glucose-lowering effects and favorable safety profile, make it a compelling candidate for further drug development.[1][3]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CPL207280, a Novel G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1-Specific Agonist, Shows a Favorable Safety Profile and Exerts Antidiabetic Effects in Type 2 Diabetic Animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for CPL207280 in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the preclinical dosage and administration of CPL207280, a novel G protein-coupled receptor 40 (GPR40/FFAR1) agonist. The information is compiled from published preclinical studies and is intended to guide researchers in designing their own experiments.

Overview

CPL207280 is a potent and selective agonist of GPR40, a receptor predominantly expressed in pancreatic β-cells.[1] Its activation leads to an increase in intracellular calcium and enhances glucose-stimulated insulin secretion (GSIS).[1][2] Preclinical studies have demonstrated its efficacy in improving glucose tolerance in various diabetic animal models, with a favorable safety profile, particularly concerning hepatotoxicity, which was a limiting factor for earlier GPR40 agonists like TAK-875.[3][4][5]

Quantitative Data Summary

The following tables summarize the dosages and administration routes of CPL207280 used in various preclinical models as reported in the literature.

Table 1: In Vivo Dosage and Administration of CPL207280 in Rodent Models

| Animal Model | Dosing Route | Vehicle | Dose(s) | Study Type | Key Findings | Reference |

| Wistar Han Rats | Oral | 5% DMSO/40% PEG300/55% PBS | 10 mg/kg | Glucose Tolerance Test | Stimulated 2.5-times greater insulin secretion compared to fasiglifam without causing hypoglycemia. | [6] |

| C57BL/6 Mice | Oral | Not Specified | 10 mg/kg | Glucose Tolerance Test | Enhanced insulin secretion. | [1][6] |

| Zucker Diabetic Fatty (ZDF) Rats | Oral | Not Specified | Not Specified | Diabetes Model | Improved diabetes markers. | [3][4] |

| Goto Kakizaki (GK) Rats | Oral | 5% DMSO/40% PEG300/55% PBS | 30 mg/kg | Diabetes Model | Improved glucose tolerance. | [6] |

| db/db Mice | Oral | Not Specified | Not Specified | Diabetes Model | Improved diabetes markers. | [3][4] |

| Sprague Dawley (SD) Rats | Oral | Not Specified | 10 mg/kg | Glucose Tolerance Test | Stimulated 2.5-times greater insulin secretion compared to fasiglifam. | [7] |

Table 2: In Vitro Concentrations of CPL207280

| Cell Line / System | Concentration(s) | Assay Type | Key Findings | Reference |

| Human GPR40 expressing cells | EC50 = 80 nM | Ca2+ Influx Assay | Showed greater potency than fasiglifam (EC50 = 270 nM). | [1][5][6] |

| Mouse MIN6 pancreatic β-cells | 10 µM | Glucose-Stimulated Insulin Secretion (GSIS) | Showed 3.9 times greater enhancement of GSIS compared to fasiglifam. | [1][6] |

| Rat INS-1E insulinoma cells | Various concentrations | GSIS Assay | Increased the amount of secreted insulin. | [6] |

| Human, monkey, and rat hepatocytes | 10 µM | Metabolic Profiling | CPL207280 was metabolized mainly through oxidation, in contrast to the toxic glucuronidation of TAK-875. | [8] |

Signaling Pathway

CPL207280 acts as an agonist for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). The binding of CPL207280 to GPR40 on pancreatic β-cells initiates a signaling cascade that results in glucose-dependent insulin secretion.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited preclinical research. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of CPL207280 on glucose tolerance in rodent models.

Materials:

-

CPL207280

-

Vehicle (e.g., 5% DMSO/40% PEG300/55% PBS)

-

Glucose solution (e.g., 2 g/kg)

-

Animal model (e.g., Wistar Han rats, C57BL/6 mice)

-

Oral gavage needles

-

Glucometer and test strips

-

Blood collection supplies (e.g., tail vein lancets, capillaries)

Protocol:

-

Fast animals overnight (approximately 12-16 hours) with free access to water.

-

Record baseline body weight and blood glucose levels (t= -30 min).

-

Administer CPL207280 or vehicle orally via gavage at the desired dose (e.g., 10 mg/kg).

-

At t=0 min, administer a glucose bolus orally via gavage.

-

Measure blood glucose levels at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

-

(Optional) Collect blood samples at various time points for insulin level analysis.

-

Plot blood glucose concentration versus time and calculate the area under the curve (AUC) to assess glucose clearance.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To determine the effect of CPL207280 on insulin secretion from pancreatic β-cells in response to glucose.

Materials:

-

Pancreatic β-cell line (e.g., MIN6, INS-1E)

-

Cell culture reagents

-

Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (e.g., 2.8 mM)

-

KRBH with high glucose (e.g., 20 mM)

-

CPL207280 stock solution (in DMSO)

-

Insulin ELISA kit

Protocol:

-

Plate pancreatic β-cells in a multi-well plate and culture until they reach the desired confluency.

-

Wash the cells with a physiological buffer (e.g., PBS).

-

Pre-incubate the cells in KRBH with low glucose for a defined period (e.g., 2 hours) to establish a basal insulin secretion rate.

-

Replace the pre-incubation buffer with fresh KRBH containing either low glucose or high glucose, with or without various concentrations of CPL207280.

-

Incubate for a specified time (e.g., 1 hour) at 37°C.

-

Collect the supernatant to measure the amount of secreted insulin.

-

Quantify insulin concentration in the supernatant using an insulin ELISA kit.

-

(Optional) Lyse the cells to measure total insulin content for normalization.

-

Express the results as fold-change in insulin secretion over the basal (low glucose) condition.

Safety and Toxicology

Preclinical studies have indicated that CPL207280 has a favorable safety profile.[6] Long-term toxicity studies in rats and monkeys showed no deleterious hepatic effects.[3][8] In vitro studies demonstrated that CPL207280 has a lower propensity for inhibiting bile acid transporters compared to TAK-875, a factor implicated in the liver injury associated with the older compound.[3][4]

Conclusion

CPL207280 is a promising GPR40 agonist with demonstrated preclinical efficacy in animal models of type 2 diabetes. The provided data and protocols can serve as a starting point for researchers investigating its therapeutic potential. It is recommended to consult the original research articles for further details and to optimize protocols based on specific experimental needs and laboratory conditions.

References

- 1. CPL207280, a Novel G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1-Specific Agonist, Shows a Favorable Safety Profile and Exerts Antidiabetic Effects in Type 2 Diabetic Animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing CPL207280 Efficacy in Cell-Based Assays

Introduction

CPL207280 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] GPR40 is predominantly expressed on pancreatic β-cells and plays a crucial role in regulating glucose-stimulated insulin secretion (GSIS).[1] Activation of GPR40 by agonists like CPL207280 enhances the release of insulin in a glucose-dependent manner, making it a promising therapeutic target for type 2 diabetes.[1][3] These application notes provide detailed protocols for in vitro cell-based assays to characterize the efficacy and selectivity of CPL207280.

Mechanism of Action: GPR40 Signaling Pathway

CPL207280 mimics the action of endogenous long-chain free fatty acids by binding to and activating GPR40 on pancreatic β-cells. This activation stimulates the Gq/11 protein signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration ([Ca2+]i) is a key signal for the potentiation of glucose-stimulated insulin secretion.

References

- 1. CPL207280, a Novel G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1-Specific Agonist, Shows a Favorable Safety Profile and Exerts Antidiabetic Effects in Type 2 Diabetic Animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

CPL207280 solution preparation and stability for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and handling of CPL207280 solutions for use in experimental research. CPL207280 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). It is an investigational compound for the treatment of type 2 diabetes. Adherence to these guidelines will help ensure the consistency and reproducibility of experimental results.

Solution Preparation and Stability

Proper preparation and storage of CPL207280 solutions are critical for maintaining its biological activity and ensuring the reliability of experimental data. As CPL207280 is a poorly water-soluble compound, a stock solution in an organic solvent is necessary for most in vitro applications.

Recommended Solvent and Stock Solution Preparation:

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of CPL207280.

Protocol for Preparing a 10 mM DMSO Stock Solution:

-

Pre-handling: Before opening the vial, centrifuge it briefly to ensure that all the solid material is at the bottom.

-

Weighing: Accurately weigh the desired amount of CPL207280 powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of CPL207280 (Molecular Weight: 453.5 g/mol ), add 220.5 µL of DMSO.

-

Dissolution: Vortex the solution thoroughly to dissolve the compound. Gentle warming (e.g., in a 37°C water bath) and sonication may be required to achieve complete dissolution. Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Working Solution Preparation:

For cell-based assays, the DMSO stock solution should be serially diluted to the final desired concentration in the appropriate cell culture medium or assay buffer. It is crucial to maintain the final DMSO concentration in the assay at a non-toxic level, typically below 0.5%, to avoid solvent-induced cellular stress. A vehicle control (medium or buffer with the same final concentration of DMSO) should always be included in the experiments.

Stability Data

The stability of CPL207280 in solution is dependent on the solvent and storage conditions. The following table summarizes the general stability guidelines. For lot-specific information, always refer to the Certificate of Analysis provided by the supplier.

| Form | Storage Temperature | Recommended Duration | Notes |

| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place. |

| 10 mM DMSO Stock | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles. |

| 10 mM DMSO Stock | -80°C | Up to 6 months | Preferred for long-term storage. |

| Aqueous Working Solution | 4°C | Use immediately | Prepare fresh for each experiment. Do not store. |

Experimental Protocols

Calcium Influx Assay

This protocol describes a method to measure the potency of CPL207280 in activating GPR40, leading to an increase in intracellular calcium concentration.

Materials:

-

CHO-K1 cells stably expressing human GPR40

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

CPL207280 stock solution (10 mM in DMSO)

-

Assay plates (e.g., black-walled, clear-bottom 96-well plates)

-

Fluorescence plate reader with an injection system

Protocol:

-

Cell Seeding: Seed the GPR40-expressing CHO-K1 cells into the assay plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the cell culture medium and add the loading buffer to each well. Incubate the plate at 37°C for 1 hour in the dark.

-

Washing: Gently wash the cells twice with HBSS to remove excess dye.

-

Compound Preparation: Prepare serial dilutions of CPL207280 in HBSS from the DMSO stock solution.

-

Fluorescence Measurement: Place the assay plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period.

-

Compound Addition: Inject the CPL207280 dilutions into the wells while continuously recording the fluorescence signal.

-

Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Plot the peak fluorescence response against the logarithm of the CPL207280 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol outlines a method to assess the effect of CPL207280 on glucose-stimulated insulin secretion in a pancreatic beta-cell line, such as MIN6.

Materials:

-

MIN6 cells

-

Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)

-

CPL207280 stock solution (10 mM in DMSO)

-

Insulin ELISA kit

-

Cell lysis buffer

Protocol:

-

Cell Culture: Culture MIN6 cells to the desired confluence in 24-well plates.

-

Pre-incubation: Wash the cells with a glucose-free buffer and then pre-incubate them in KRBB with low glucose for 1-2 hours at 37°C to allow the basal insulin secretion to stabilize.

-

Treatment: Remove the pre-incubation buffer and add fresh KRBB containing low glucose or high glucose, with or without different concentrations of CPL207280. Ensure the final DMSO concentration is consistent across all wells.

-

Incubation: Incubate the plates at 37°C for 1-2 hours.

-

Supernatant Collection: Collect the supernatant from each well to measure the secreted insulin.

-

Cell Lysis: Lyse the cells in each well to determine the total protein or DNA content for normalization.

-

Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the secreted insulin levels to the total protein or DNA content. Analyze the potentiation of glucose-stimulated insulin secretion by CPL207280.

Visualizations

GPR40 Signaling Pathway

Caption: CPL207280 activates the GPR40 receptor, leading to insulin secretion.

Experimental Workflow for In Vitro Assays

Application of CPL207280 in Metabolic Disease Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CPL207280 is a novel, potent, and specific agonist for the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFA1).[1][2] GPR40 is a promising therapeutic target for type 2 diabetes (T2D) due to its role in enhancing glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][3] CPL207280 was developed as a second-generation GPR40 agonist, designed to overcome the hepatotoxicity concerns that led to the discontinuation of earlier compounds in this class, such as fasiglifam (TAK-875).[1][4] Preclinical and early clinical studies have demonstrated a favorable safety profile for CPL207280, particularly regarding liver safety, and have shown its potential as an effective anti-diabetic agent.[3][5]

This document provides detailed application notes, summarizes key quantitative data, outlines experimental protocols, and presents visual diagrams of relevant pathways and workflows for the use of CPL207280 in metabolic disease research.

Mechanism of Action

CPL207280 exerts its therapeutic effects by binding to and activating GPR40 on pancreatic β-cells. This activation, in a glucose-dependent manner, initiates a signaling cascade that results in the potentiation of insulin secretion. The proposed signaling pathway is as follows:

-

Binding and Activation: CPL207280 binds to the GPR40 receptor on the surface of pancreatic β-cells.

-

Gq/11 Protein Coupling: The activated GPR40 receptor couples with and activates the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration is a key trigger for the exocytosis of insulin-containing granules.

This glucose-dependent mechanism of action minimizes the risk of hypoglycemia, a common side effect of some other anti-diabetic drugs.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of CPL207280.

Table 1: In Vitro Potency of CPL207280

| Parameter | CPL207280 | Fasiglifam (TAK-875) | Reference |

| EC50 in Ca2+ Influx Assay (human GPR40) | 80 nM | 270 nM | [1] |

| Enhancement of Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 cells (at 10 µM) | 3.9-fold greater than fasiglifam | - | [1] |

Table 2: In Vivo Efficacy of CPL207280 in Animal Models

| Animal Model | Parameter | CPL207280 (10 mg/kg) | Fasiglifam | Reference |

| Wistar Han rats and C57BL6 mice (glucose challenged) | Insulin Secretion | 2.5-fold greater than fasiglifam | - | [1] |

| Diabetic Rat Model 1 | Increase in Insulin Area Under the Curve (AUC) | 212% | - | [1] |

| Diabetic Rat Model 2 | Increase in Insulin Area Under the Curve (AUC) | 142% | - | [1] |

| Diabetic Rat Model 3 | Increase in Insulin Area Under the Curve (AUC) | 347% | - | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific laboratory conditions.

In Vitro Ca2+ Influx Assay

This assay measures the ability of CPL207280 to stimulate an increase in intracellular calcium concentration in cells expressing GPR40.

Materials:

-

HEK293 cells stably expressing human GPR40

-

Culture medium (e.g., DMEM with 10% FBS)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

CPL207280 stock solution (in DMSO)

-

96-well black, clear-bottom microplates

-

Fluorescent plate reader with kinetic reading capabilities

Protocol:

-

Cell Seeding: Seed the GPR40-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-